3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-7-10-16(14-17)21(25)23-20-19(15-8-3-2-4-9-15)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDAKGYQPRNWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromoketones with 2-Aminopyridine
The imidazo[1,2-a]pyridine scaffold is typically synthesized via the reaction of α-bromoketones with 2-aminopyridine under oxidative conditions. For example, α-bromoacetophenone reacts with 2-aminopyridine in ethyl acetate using tert-butyl hydroperoxide (TBHP) as an oxidant at 90°C for 3 hours to yield 3-bromo-2-phenylimidazo[1,2-a]pyridine. This method achieves an 85% yield and serves as a critical precursor for subsequent functionalization.
Reaction Conditions :
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Solvent : Ethyl acetate
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Catalyst/Oxidant : TBHP (2 equivalents)
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Temperature : 90°C
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Time : 3 hours
Alternative Routes via Ritter-Type Reactions
Recent advances employ bismuth(III) trifluoromethanesulfonate (Bi(OTf)) and p-toluenesulfonic acid (p-TsOH·HO) to catalyze the formation of imidazo[1,5-a]pyridines from benzylic alcohols. While this method is primarily used for imidazo[1,5-a]pyridines, adapting the conditions (e.g., substituting benzylic alcohols with α-bromoketones) may offer a novel pathway for imidazo[1,2-a]pyridines.
Functionalization at Position 3 of the Imidazo[1,2-a]Pyridine Core
Bromination and Subsequent Amination
The 3-bromo intermediate obtained from Section 1.1 undergoes palladium-catalyzed amination to introduce the amine group. Using Pd(dba), Xantphos as a ligand, and lithium bis(trimethylsilyl)amide (LiHMDS) in toluene at 100°C, the bromide is converted to 3-amino-2-phenylimidazo[1,2-a]pyridine with a 68% yield.
Optimized Amination Protocol :
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Catalyst : Pd(dba) (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : LiHMDS (2 equivalents)
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Solvent : Toluene
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Temperature : 100°C
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Time : 12 hours
Direct Synthesis of 3-Aminoimidazo[1,2-a]Pyridines
A three-component reaction involving 2-aminopyridine, benzaldehyde, and urea derivatives under acidic conditions directly yields 2-phenylimidazo[1,2-a]pyridin-3-amine. This one-pot method simplifies the synthesis but requires careful control of stoichiometry to avoid side products.
Example Procedure :
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Reactants : 2-Aminopyridine (1.0 equiv), benzaldehyde (1.2 equiv), 1-(3-methoxyphenyl)urea (1.5 equiv)
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Solvent : Ethanol
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Additive : Acetic acid (2 drops)
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Time : 24 hours at room temperature
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Yield : 65%
Acylation of 3-Aminoimidazo[1,2-a]Pyridine
Coupling with 3-Methoxybenzoyl Chloride
The final step involves reacting 3-amino-2-phenylimidazo[1,2-a]pyridine with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. This method achieves a 90% yield after purification via silica gel chromatography.
Reaction Setup :
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Acylating Agent : 3-Methoxybenzoyl chloride (1.2 equiv)
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Base : EtN (2.5 equiv)
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Solvent : DCM
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Temperature : 0°C to room temperature
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Time : 4 hours
Alternative Activation via Carbodiimide Coupling
For acid-sensitive substrates, 3-methoxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) before coupling with the amine. This approach yields 88% of the target compound.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum (500 MHz, CDCl) of 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide exhibits the following key signals:
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δ 8.83 (s, 1H, imidazo NH)
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δ 8.28 (d, Hz, 1H, pyridine H)
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δ 7.81 (d, Hz, 2H, benzamide aromatic H)
The -NMR spectrum confirms the methoxy group at δ 56.2 ppm and the amide carbonyl at δ 166.0 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z: [M+H] calcd for CHNO: 356.1399, found: 356.1395.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages |
|---|---|---|---|
| Bromination-Amination | 3 | 72% | High purity, scalable |
| Three-Component | 1 | 65% | Fewer steps, one-pot synthesis |
| Ritter-Type Adaptation | 2 | 58% | Novel catalysis, mild conditions |
Challenges and Optimization Strategies
Chemical Reactions Analysis
3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation reactions, such as bromination and iodination, can be performed on the imidazo[1,2-a]pyridine ring.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the efficacy of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) . A significant investigation by Farrell et al. identified several derivatives that demonstrated high activity with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM against Mtb in vitro .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that:
- Phenyl Group : The presence of a phenyl group at C2 is crucial for enhancing activity.
- Methoxy Functionality : A methoxy group at C3 significantly contributes to the compound's potency.
- Benzyl-Heteroatom Moiety : The introduction of a benzyl substituent with sulfur, oxygen, or nitrogen at C6 further improves activity against Mtb .
Pharmacokinetics and Metabolism
Despite promising in vitro results, these compounds exhibited poor in vivo efficacy due to rapid metabolism. The metabolic half-lives were found to be less than 10 minutes when tested with mouse liver microsomes, indicating that oxidative cleavage of the imidazole moiety could be a significant metabolic pathway leading to reduced bioavailability and activity in vivo .
Other Biological Activities
Besides antimycobacterial properties, research has indicated potential applications in other areas:
- Anticancer Properties : Compounds within the imidazo[1,2-a]pyridine class have shown promise in cancer research due to their ability to interact with various biological targets involved in tumor growth and proliferation.
- Neuroprotective Effects : Some derivatives have been studied for neuroprotective effects, suggesting a role in treating neurodegenerative diseases.
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies focusing on the synthesis and evaluation of various derivatives of 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide. Notable findings include:
| Compound | Target Pathogen | MIC (μg/mL) | Metabolic Stability |
|---|---|---|---|
| 1a | Mtb | 1 | Low |
| 2b | Mm | 0.5 | Low |
| 3a | Mtb | >100 | Low |
These findings underscore the need for further optimization of these compounds to enhance their pharmacokinetic profiles while maintaining their biological activity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine-Benzamide Derivatives
*Calculated based on parent structure (C₂₀H₁₅N₃O) with added methoxy group.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo substituents (e.g., 4-Br in ) increase molecular weight and may enhance halogen bonding in target interactions.
- Electron-Donating Groups (EDGs) : Methoxy groups (as in the target compound) improve solubility but may reduce metabolic stability .
Physicochemical Properties
Biological Activity
3-Methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- A benzamide moiety linked to an imidazo[1,2-a]pyridine core.
- A methoxy group at the 3-position of the benzamide.
This unique arrangement is believed to influence its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The imidazo[1,2-a]pyridine moiety can inhibit specific kinases, which are crucial in signal transduction pathways related to cell proliferation and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A549 (Lung) | 10.88 ± 0.82 | Cytotoxicity observed |
| MCF7 (Breast) | TBD | TBD |
These results highlight its potential as a candidate for further development in cancer therapy .
Antioxidant Activity
The compound has shown promising results in antioxidant assays. For instance, it was evaluated using the DPPH method, where it exhibited a significant ability to scavenge free radicals. This property could be beneficial in preventing oxidative damage associated with various diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- In Vitro Studies : A study reported that similar compounds showed effective inhibition against human lung cancer cells with IC50 values comparable to established chemotherapeutics .
- Molecular Docking Studies : In silico analyses indicated favorable interactions with tyrosine kinase receptors, suggesting that this compound could serve as a lead for developing new kinase inhibitors .
- Structure–Activity Relationship (SAR) : Research identified key structural features that enhance biological activity. The presence of methoxy and phenyl groups was linked to improved potency against cancer cell lines .
Q & A
Q. What are the recommended synthetic pathways for 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted imidazo[1,2-a]pyridine amine with a benzoyl chloride derivative. For example, analogous compounds (e.g., 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide) are synthesized via amide bond formation between 2-phenylimidazo[1,2-a]pyridin-3-amine and 3-chlorobenzoyl chloride in the presence of a base like triethylamine . Key optimizations include:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .
Q. How is the structural characterization of this compound validated in academic research?
Standard analytical techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., methoxy group at δ ~3.8 ppm) and aromatic ring connectivity .
- FT-IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- LC-MS/HPLC : For molecular weight confirmation (e.g., [M+H]+ at m/z 384.1) and purity assessment (>98%) .
Q. What preliminary biological activities are associated with this compound?
Structural analogs (e.g., imidazo[1,2-a]pyridine benzamides) exhibit:
- Anticancer activity : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
- Antimicrobial effects : MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Mechanistic assays : ELISA or Western blot to quantify target protein modulation (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hours) .
- Control compounds : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .
- Multi-lab validation : Collaborative studies to confirm reproducibility .
Q. What computational approaches are effective for predicting target interactions and SAR?
- Molecular docking : Use PDB structures (e.g., 3HKC for kinase targets) to model binding poses .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies improve the pharmacokinetic profile and selectivity of this compound?
- Metabolic stability : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated degradation hotspots (e.g., methoxy demethylation) .
- Prodrug design : Introduce ester groups to enhance oral bioavailability .
- Selectivity screening : Counter-screen against off-target receptors (e.g., hERG channel) to reduce toxicity .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
Advanced methodologies include:
- Flow chemistry : Continuous reactors for precise temperature control and reduced reaction times .
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings (yield improvements from 60% to >85%) .
- DoE (Design of Experiments) : Multi-variable analysis to identify critical parameters (e.g., solvent ratio, catalyst loading) .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating toxicity and selectivity?
- Cytotoxicity : MTT assay in HEK293 normal kidney cells (IC₅₀ >50 µM indicates safety margin) .
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM preferred) .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) for dose adjustments .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Substituent variation : Synthesize derivatives with halogens (F, Cl), alkyl groups, or heteroaromatic rings at the benzamide or imidazopyridine positions .
- Bioisosteric replacement : Replace methoxy with trifluoromethoxy or ethoxy to modulate lipophilicity .
- Activity cliffs : Identify abrupt potency changes (e.g., 10-fold IC₅₀ difference) using clustered analogs .
Q. What techniques validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins post-treatment .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) with purified recombinant proteins .
- siRNA knockdown : Correlate target gene silencing with compound efficacy loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
